N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide
CAS No.: 2035022-13-8
VCID: VC4802179
Molecular Formula: C18H17N3O2
Molecular Weight: 307.353
* For research use only. Not for human or veterinary use.

Description |
Synthesis MethodsWhile specific synthesis methods for N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide are not detailed, related compounds often involve multi-step reactions:
Potential Biological ActivitiesCompounds with similar structures often exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. For instance, pyrazole derivatives are known for their diverse pharmacological activities, including analgesic and anti-inflammatory effects . Research Findings and DataGiven the lack of specific data on N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide, we can look at related compounds for insights: |
---|---|
CAS No. | 2035022-13-8 |
Product Name | N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide |
Molecular Formula | C18H17N3O2 |
Molecular Weight | 307.353 |
IUPAC Name | (E)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-3-phenylprop-2-enamide |
Standard InChI | InChI=1S/C18H17N3O2/c22-18(9-8-15-5-2-1-3-6-15)19-10-11-21-14-16(13-20-21)17-7-4-12-23-17/h1-9,12-14H,10-11H2,(H,19,22)/b9-8+ |
Standard InChIKey | LNNOTSRGFIIODF-CMDGGOBGSA-N |
SMILES | C1=CC=C(C=C1)C=CC(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Solubility | not available |
PubChem Compound | 122244596 |
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume